molecular formula C15H15N3O2 B137350 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine CAS No. 129090-37-5

2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine

Cat. No. B137350
M. Wt: 269.3 g/mol
InChI Key: RASMOUCLFYYPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine is a pyridine derivative that has been extensively studied for its potential application in the field of medicinal chemistry. It is a potent inhibitor of certain protein kinases and has shown promising results in the treatment of various diseases, including cancer.

Mechanism Of Action

The mechanism of action of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine involves the inhibition of certain protein kinases, including c-Met, VEGFR2, and FGFR1. These kinases play a critical role in cancer cell proliferation and survival, and their inhibition by 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine can lead to the suppression of tumor growth.

Biochemical And Physiological Effects

2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine has been shown to have potent anti-cancer activity in various preclinical models. It has been demonstrated to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-angiogenic effects, which can further contribute to its anti-cancer activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine is its potent anti-cancer activity. It has shown promising results in various preclinical models and has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are several future directions for the study of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine. One potential direction is the development of more potent and selective inhibitors of the protein kinases targeted by this compound. Additionally, the potential toxicity of this compound needs to be further evaluated in preclinical and clinical studies. Finally, the potential application of this compound in combination with other anti-cancer drugs should be explored in future studies.

Synthesis Methods

The synthesis of 2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile, followed by the addition of methylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine has been studied extensively for its potential application in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, by inhibiting certain protein kinases that play a critical role in cancer cell proliferation and survival.

properties

CAS RN

129090-37-5

Product Name

2-Amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

IUPAC Name

2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3O2/c1-9-12(6-11(8-16)15(17)18-9)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3,(H2,17,18)

InChI Key

RASMOUCLFYYPSU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)OC

Other CAS RN

129090-37-5

synonyms

2-amino-3-cyano-6-methyl-5-(3,4-dimethoxyphenyl)pyridine
ACDP

Origin of Product

United States

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